
(3-Chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 6-bromomethyl-2-oxochromene-3-carboxylic acid.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon or copper iodide.
Reaction Steps: The key steps in the synthesis involve esterification, bromination, and cyclization reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted chromenes and carboxylates.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its inhibitory effects on kallikrein proteins, which play a role in various physiological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving kallikrein-related pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate exerts its effects involves the irreversible inhibition of kallikrein proteins. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the protein, thereby blocking its enzymatic activity. The molecular targets include specific amino acid residues within the kallikrein protein, and the pathways involved are related to proteolytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-bromophenyl)methyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: Another synthetic organic compound with inhibitory effects on enzymes.
(3-chlorophenyl)methyl-6-bromo-2-oxo-2H-chromene-3-carboxylate: A structurally similar compound with potential pharmacological applications.
Uniqueness
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate is unique due to its specific inhibitory action on kallikrein proteins, which distinguishes it from other similar compounds. Its irreversible binding mechanism and the presence of both bromomethyl and chlorophenyl groups contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H10BrClO4 |
|---|---|
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H10BrClO4/c18-9-10-4-5-15-11(6-10)7-14(17(21)23-15)16(20)22-13-3-1-2-12(19)8-13/h1-8H,9H2 |
InChI-Schlüssel |
RNWNTBMGGUARMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)CBr)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



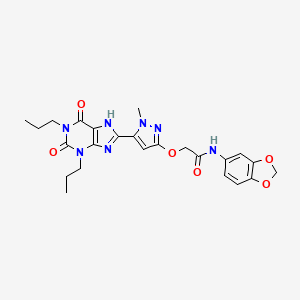


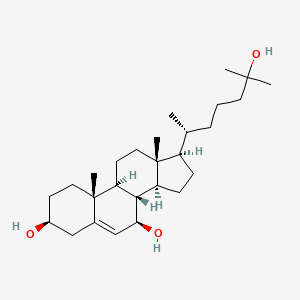
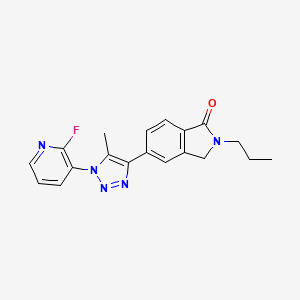
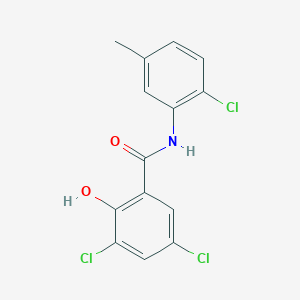
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
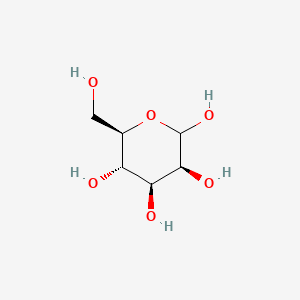
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)
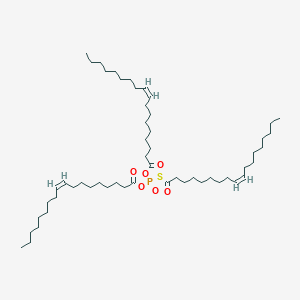
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)